molecular formula C18H21ClN2O3S B13554551 Ethyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)methyl]-4-phenylthiophene-3-carboxylate

Ethyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)methyl]-4-phenylthiophene-3-carboxylate

Cat. No.: B13554551
M. Wt: 380.9 g/mol
InChI Key: ZSFQSVKKBDHOFW-UHFFFAOYSA-N
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Description

ETHYL 2-(2-CHLOROACETAMIDO)-5-[(DIMETHYLAMINO)METHYL]-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of various functional groups, including an ethyl ester, a chloroacetamido group, a dimethylamino group, and a phenyl group

Preparation Methods

The synthesis of ETHYL 2-(2-CHLOROACETAMIDO)-5-[(DIMETHYLAMINO)METHYL]-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-dihalide, in the presence of a sulfur source.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst, such as aluminum chloride.

    Addition of the Chloroacetamido Group: The chloroacetamido group can be added through a nucleophilic substitution reaction using chloroacetyl chloride and an amine, followed by acylation.

    Incorporation of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

ETHYL 2-(2-CHLOROACETAMIDO)-5-[(DIMETHYLAMINO)METHYL]-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to reduce the ester or amide groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloroacetamido group, where nucleophiles, such as amines or thiols, can replace the chlorine atom.

    Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

ETHYL 2-(2-CHLOROACETAMIDO)-5-[(DIMETHYLAMINO)METHYL]-4-PHENYLTHIOPHENE-3-CARBOXYLATE has various scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may be used in the study of biological processes and as a probe for investigating enzyme activity or protein interactions.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-CHLOROACETAMIDO)-5-[(DIMETHYLAMINO)METHYL]-4-PHENYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes or receptors, through various pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

ETHYL 2-(2-CHLOROACETAMIDO)-5-[(DIMETHYLAMINO)METHYL]-4-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    2-(Dimethylamino)ethyl Methacrylate (DMAEMA): A monomer used in the synthesis of polymers with applications in drug delivery and gene therapy.

    N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: A compound used as a photoinitiator in polymer chemistry.

    Ethyl 2-(2-chloroacetamido)-4-thiazoleacetate:

Properties

Molecular Formula

C18H21ClN2O3S

Molecular Weight

380.9 g/mol

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-5-[(dimethylamino)methyl]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C18H21ClN2O3S/c1-4-24-18(23)16-15(12-8-6-5-7-9-12)13(11-21(2)3)25-17(16)20-14(22)10-19/h5-9H,4,10-11H2,1-3H3,(H,20,22)

InChI Key

ZSFQSVKKBDHOFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)CN(C)C)NC(=O)CCl

Origin of Product

United States

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